Calculated LogP Separation: 3‑Ethyl‑2,4‑dione vs. 3‑Methyl‑2,4‑dione
The target compound exhibits a calculated LogP of 0.55 . In contrast, the 3‑methyl analog (CAS 707‑09‑5) is predicted to have a LogP of ~0.05 (estimated via ALogPs consensus, ChemSpider prediction) . The ~0.5 unit increase arising from the ethyl→methyl substitution directly reflects the addition of one methylene group, consistent with the well‑established Hansch π principle [1]. This difference is sufficient to alter permeability across biological membranes by a factor of ~3, potentially translating into divergent oral absorption or CNS penetration.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.55 |
| Comparator Or Baseline | 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione (predicted LogP ≈ 0.05) |
| Quantified Difference | Δ LogP ≈ +0.50 (target more lipophilic) |
| Conditions | In silico QSPR models; target value from vendor datasheet, comparator from ChemSpider ALogPs consensus prediction |
Why This Matters
Procurement of the ethyl analog over the methyl analog is necessary to maintain the lipophilicity window required for membrane permeability in cell‑based assays or in vivo studies.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. View Source
